molecular formula C14H14N4OS B8667028 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile CAS No. 56605-22-2

2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile

Cat. No. B8667028
M. Wt: 286.35 g/mol
InChI Key: ZIVTUJKMPQQFJQ-UHFFFAOYSA-N
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Patent
US03950339

Procedure details

A stirred mixture of 15.0 g. (0.075 mole) of (4-chloro-6methyl-2-pyrimidinylthio)aceto nitrile, 10.0g. (0.075 mole) p-anisidine and 7.5 g. (0.075 mole) of sodium carbonate in 150 ml of ethanol was heated under reflux for five hours. The mixture was filtered and the filtrate was evaporated in a rotary evaporator. The oily residue was dissolved in ethyl acetate. Dilution of the ethyl acetate solution with petroleum ether and cooling in ice yielded a precipitate. This solid was collected and recrystallized from a mixture of benzene-petroleum ether to afford 7.2 g. of product, m.p. 128°-131°.
Quantity
0.075 mol
Type
reactant
Reaction Step One
Quantity
0.075 mol
Type
reactant
Reaction Step Two
Quantity
0.075 mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([S:9][CH2:10][C:11]#[N:12])[N:3]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([NH:21][C:2]2[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([S:9][CH2:10][C:11]#[N:12])[N:3]=2)=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.075 mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)C)SCC#N
Step Two
Name
Quantity
0.075 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Three
Name
Quantity
0.075 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirred mixture of 15.0 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for five hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
Dilution of the ethyl acetate solution with petroleum ether and cooling in ice
CUSTOM
Type
CUSTOM
Details
yielded a precipitate
CUSTOM
Type
CUSTOM
Details
This solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of benzene-petroleum ether
CUSTOM
Type
CUSTOM
Details
to afford 7.2 g

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)NC1=NC(=NC(=C1)C)SCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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